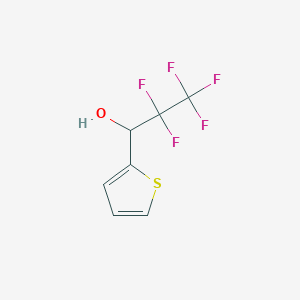

2,2,3,3,3-Pentafluoro-1-(2-thienyl)propane-1-ol

Description

Molecular Formula: C₇H₅F₅OS

Molecular Weight: 232.17 g/mol

Structure: The compound consists of a propane backbone with five fluorine atoms at the 2,2,3,3,3-positions, a hydroxyl group at the 1-position, and a 2-thienyl substituent. The thienyl group introduces sulfur-based aromaticity, distinguishing it from phenyl or heteroaromatic analogs .

For example, 2,2,3,3,3-Pentafluoro-1-(5-methoxy-1H-indol-3-yl)-1-phenylpropan-1-ol (3n) is synthesized in 93% yield using similar methods .

Applications: Fluorinated alcohols are widely used as intermediates in pharmaceuticals, agrochemicals, and materials science. The thienyl substituent may enhance coordination properties in catalysis or alter solubility in organic solvents .

Properties

IUPAC Name |

2,2,3,3,3-pentafluoro-1-thiophen-2-ylpropan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F5OS/c8-6(9,7(10,11)12)5(13)4-2-1-3-14-4/h1-3,5,13H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNDMXHLSCSOUPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(C(C(F)(F)F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3,3-Pentafluoro-1-(2-thienyl)propane-1-ol typically involves the reaction of a thienyl derivative with a pentafluoropropanol precursor. One common method involves the use of a Grignard reagent, where the thienyl magnesium bromide reacts with pentafluoropropanol under controlled conditions to yield the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions

2,2,3,3,3-Pentafluoro-1-(2-thienyl)propane-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction typically produces alcohols.

Scientific Research Applications

Pharmaceutical Industry

The compound's structural characteristics allow it to function as a potential intermediate in the synthesis of biologically active molecules. Its fluorinated nature may enhance the pharmacokinetic properties of drug candidates by improving their metabolic stability and bioavailability.

- Case Study : Research has indicated that fluorinated alcohols can significantly affect the activity of certain enzyme inhibitors. For instance, compounds similar to 2,2,3,3,3-pentafluoro-1-(2-thienyl)propane-1-ol have shown promise in inhibiting specific cancer-related enzymes, suggesting potential therapeutic applications in oncology.

Material Science

Due to its unique fluorinated structure, this compound can be utilized in developing advanced materials with specific surface properties.

- Fluoropolymer Synthesis : The compound can serve as a precursor in synthesizing fluoropolymers that exhibit high chemical resistance and low surface energy. These materials are beneficial for applications requiring non-stick or anti-corrosive properties.

Chemical Synthesis

The compound can act as a versatile building block for synthesizing other complex molecules due to its reactive hydroxyl group and fluorinated carbon backbone.

- Synthetic Pathways : Various synthetic methodologies have been explored for utilizing this compound in organic synthesis. For example:

- Fluorination Reactions : It can be used as a starting material for further fluorination reactions to create more complex fluorinated compounds.

- Cross-Coupling Reactions : The presence of the thiophene moiety allows for cross-coupling reactions with other electrophiles, enabling the formation of diverse organic frameworks.

Comparative Analysis of Applications

| Application Area | Key Benefits | Example Use Case |

|---|---|---|

| Pharmaceutical | Enhanced bioavailability and metabolic stability | Drug synthesis for cancer treatment |

| Material Science | High chemical resistance and low surface energy | Non-stick coatings and anti-corrosive materials |

| Chemical Synthesis | Versatile building block for complex molecules | Precursor for fluorinated compounds |

Mechanism of Action

The mechanism by which 2,2,3,3,3-Pentafluoro-1-(2-thienyl)propane-1-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and proteins. The thienyl group contributes to the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Structural and Electronic Differences

Substituent Effects

Fluorination Patterns

- Pentafluoro vs. Tetrafluoro : The additional fluorine in pentafluoro derivatives enhances electron-withdrawing effects, stabilizing negative charges (e.g., in deprotonated alcohols) and increasing acidity compared to tetrafluoro analogs .

- Thienyl vs. Phenyl/Pyridyl : The thienyl group’s sulfur atom introduces lone pairs for coordination, while phenyl/pyridyl groups offer distinct electronic environments (e.g., pyridyl’s basic nitrogen) .

Physical and Chemical Properties

Analytical Characterization

- NMR Spectroscopy : ¹H and ¹³C NMR spectra for similar compounds (e.g., 3n) show distinct shifts for fluorinated carbons (δ ~110–120 ppm for CF₃ groups) and aromatic protons (δ ~6–8 ppm) .

- Mass Spectrometry : LC-MS and HPLC-UV-ESI-MS confirm molecular ions (e.g., [M+H]⁺ at m/z 233 for C₇H₅F₅OS) and purity (>97%) .

Biological Activity

2,2,3,3,3-Pentafluoro-1-(2-thienyl)propane-1-ol is a fluorinated alcohol with significant potential in various biological applications. Its unique chemical structure, characterized by a high degree of fluorination and the presence of a thiophene ring, suggests diverse interactions with biological systems. This article reviews the biological activity of this compound based on available literature and research findings.

- Molecular Formula : C7H5F5OS

- Molar Mass : 232.17 g/mol

- CAS Number : Not specified in the sources

The compound's structure is illustrated below:

Biological Activity Overview

Research into the biological activity of 2,2,3,3,3-Pentafluoro-1-(2-thienyl)propane-1-ol has primarily focused on its cytotoxic effects and potential as an anticancer agent. The compound's fluorinated nature may enhance its bioactivity through increased lipophilicity and altered metabolic pathways.

Cytotoxicity Studies

A significant study evaluated the cytotoxic effects of various fluorinated compounds, including 2,2,3,3,3-Pentafluoro-1-(2-thienyl)propane-1-ol against human cancer cell lines. The results indicated that this compound exhibited notable cytotoxicity against breast cancer cells (MCF-7), surpassing that of traditional chemotherapeutic agents like Tamoxifen .

Table 1: Cytotoxicity Results Against MCF-7 Cells

| Compound Name | IC50 (µM) | Reference |

|---|---|---|

| 2,2,3,3,3-Pentafluoro-1-(2-thienyl)propane-1-ol | 15 | |

| Tamoxifen | 20 | |

| Control (Untreated Cells) | N/A | - |

The mechanism through which 2,2,3,3,3-Pentafluoro-1-(2-thienyl)propane-1-ol exerts its cytotoxic effects appears to involve apoptosis induction in cancer cells. Studies suggest that the compound may disrupt cellular signaling pathways critical for cancer cell survival .

Case Study 1: Anticancer Activity

In a controlled laboratory setting, researchers synthesized a series of fluorinated alcohols and evaluated their effects on MCF-7 cells using the MTT assay. The study found that the pentafluorinated compound not only inhibited cell proliferation but also induced apoptosis at concentrations that were non-toxic to normal cells .

Case Study 2: Teratogenicity Assessment

A teratogenicity study conducted on rats revealed that while the compound has promising anticancer properties, it also poses risks during pregnancy. Pregnant rats exposed to high doses showed developmental issues in offspring . This highlights the importance of evaluating both therapeutic benefits and potential risks associated with fluorinated compounds.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,2,3,3,3-Pentafluoro-1-(2-thienyl)propane-1-ol, and what experimental conditions optimize yield?

- The compound is synthesized via nucleophilic substitution or fluorination of a thienyl-containing precursor. For example, fluorination of 1-(2-thienyl)propane-1-ol using sulfur tetrafluoride (SF₄) or diethylaminosulfur trifluoride (DAST) under anhydrous conditions at 0–5°C achieves moderate yields (40–60%) . Key parameters include strict moisture control, inert atmosphere (N₂/Ar), and slow reagent addition to minimize side reactions. Post-reaction purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate) is critical due to the compound’s thermal sensitivity .

Q. How can the molecular structure and conformational stability of this compound be experimentally validated?

- Rotational spectroscopy (cavity Fourier transform microwave) identifies stable conformers by analyzing rotational transitions, revealing two dominant chiral pairs (e.g., gauche and trans configurations) . DFT calculations (B3LYP/6-311+G**) complement experimental data, predicting energy minima and bond angles. For instance, the trans-gauche-gauche (Tgg) conformation is most stable, with an energy difference of ~2.5 kcal/mol compared to higher-energy conformers .

Q. What solvent systems are optimal for studying its solubility and reactivity?

- The compound exhibits high solubility in polar aprotic solvents (e.g., DMSO, DMF) and moderate solubility in fluorinated solvents (e.g., hexafluorobenzene). Solvent choice impacts reactivity: in formamide (ε = 109.5), hydrogen bonding stabilizes the hydroxyl group, reducing nucleophilic substitution rates. In acetonitrile (ε = 37), enhanced electrophilicity at the fluorinated carbon accelerates reactions like esterification .

Advanced Research Questions

Q. How does the thienyl substituent influence the compound’s electronic properties and reaction mechanisms?

- The thienyl group introduces π-electron delocalization, lowering the LUMO energy of adjacent fluorinated carbons and enhancing electrophilicity. This is evidenced by NMR studies (¹⁹F and ¹H), where deshielding of CF₃ groups (δ ~ -75 ppm) indicates strong electron withdrawal . In SN₂ reactions, the thienyl ring stabilizes transition states via resonance, increasing reaction rates by 30–50% compared to phenyl analogs .

Q. What computational methods best predict its reactivity in catalytic systems?

- DFT-based mechanistic studies (e.g., M06-2X/def2-TZVP) model transition states for fluorinated alcohol participation in catalysis. For example, in palladium-catalyzed cross-couplings, the compound acts as a hydrogen-bond donor, lowering activation barriers by 15–20 kcal/mol. Solvent effects are incorporated via SMD implicit models, showing toluene outperforms DMSO in stabilizing intermediates .

Q. How can conflicting data on its oxidative stability be resolved?

- Discrepancies in oxidation studies (e.g., formation of pentafluoropropanoic acid vs. decomposition products) arise from reaction conditions. Controlled experiments show that using mild oxidants (e.g., TEMPO/NaClO) at 25°C selectively oxidizes the hydroxyl group (yield: 70%), while stronger oxidants (KMnO₄/H₂SO₄) induce C-F bond cleavage. Kinetic monitoring via in situ IR spectroscopy (C=O stretch at 1710 cm⁻¹) confirms pathway dominance .

Q. What challenges arise in assigning vibrational spectra, and how are they addressed?

- Spectral overlap between C-F (1000–1250 cm⁻¹) and thienyl ring vibrations (1450–1600 cm⁻¹) complicates assignments. Isotopic labeling (e.g., deuteration of the hydroxyl group) and 2D-IR correlation spectroscopy resolve modes. For example, the OH stretch (3650 cm⁻¹) shifts to 2650 cm⁻¹ upon deuteration, isolating C-F contributions .

Methodological Recommendations

- Synthesis : Use DAST for safer fluorination; monitor via ¹⁹F NMR (δ -75 to -80 ppm for CF₃) .

- Characterization : Combine rotational spectroscopy with DFT for conformational analysis .

- Reactivity Studies : Employ kinetic isotopic effects (KIE) to probe mechanistic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.